molecular formula C22H18FN3O B139148 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- CAS No. 141078-94-6

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Cat. No. B139148
CAS RN: 141078-94-6
M. Wt: 359.4 g/mol
InChI Key: VNFBMIMUALUBCT-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its diverse biological properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to have diverse biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to reduce inflammation. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its diverse biological properties, which make it useful for studying various biological processes. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.

Future Directions

There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- as a tool for studying glucose and lipid metabolism in animal models of diabetes and obesity.

Synthesis Methods

The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves the reaction of 4-fluoroaniline, 4-methylbenzaldehyde, and phenoxyacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place in a solvent such as ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has diverse biological properties that make it useful in scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been found to have potential therapeutic applications in neurological disorders and metabolic diseases.

properties

CAS RN

141078-94-6

Product Name

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C22H18FN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3

InChI Key

VNFBMIMUALUBCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4

Other CAS RN

141078-94-6

synonyms

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymet hyl)-

Origin of Product

United States

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